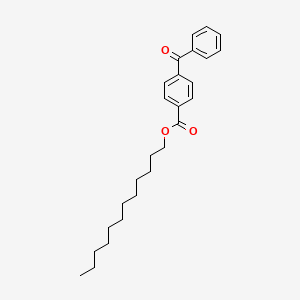
Butyryltrimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyryltrimethylsilane is an organosilicon compound characterized by the presence of a butyryl group attached to a trimethylsilyl moiety. This compound is part of the broader class of silanes, which are known for their diverse applications in organic synthesis and material science due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Butyryltrimethylsilane can be synthesized through various methods, including the reaction of butyryl chloride with trimethylsilane in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane group.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: Butyryltrimethylsilane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form butyric acid derivatives.
Reduction: It can be reduced to form this compound hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Butyric acid derivatives.
Reduction: this compound hydride.
Substitution: Various substituted silanes depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Butyryltrimethylsilane has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active compounds and as a protecting group for sensitive functional groups.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.
Wirkmechanismus
The mechanism of action of butyryltrimethylsilane involves its ability to act as a source of the butyryl group in chemical reactions. The trimethylsilyl moiety provides stability and facilitates the transfer of the butyryl group to target molecules. The compound interacts with various molecular targets and pathways depending on the specific application, such as enzyme inhibition in biological systems or surface modification in material science.
Vergleich Mit ähnlichen Verbindungen
Trimethylsilane: An organosilicon compound with similar reactivity but lacks the butyryl group.
Triethylsilane: Another silane with a slightly different alkyl group, used in similar applications.
Butyrylchloride: A compound that provides the butyryl group but lacks the stability conferred by the trimethylsilyl moiety.
Uniqueness: Butyryltrimethylsilane is unique due to the combination of the butyryl and trimethylsilyl groups, which provides both reactivity and stability. This makes it particularly useful in applications where controlled reactivity and stability are required, such as in the synthesis of complex organic molecules and in material science.
Eigenschaften
CAS-Nummer |
54655-56-0 |
|---|---|
Molekularformel |
C7H16OSi |
Molekulargewicht |
144.29 g/mol |
IUPAC-Name |
1-trimethylsilylbutan-1-one |
InChI |
InChI=1S/C7H16OSi/c1-5-6-7(8)9(2,3)4/h5-6H2,1-4H3 |
InChI-Schlüssel |
KCWDNSBTUCQERY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,2'-[(E)-Diazenediyl]bis(3,5-di-tert-butylaniline)](/img/structure/B14633791.png)
![2,3-Diphenyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14633795.png)
![1-[1-Ethyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one](/img/structure/B14633796.png)


![Methanone, (decahydro-2-methylpyrido[1,2-a][1,4]diazepin-4-yl)phenyl-](/img/structure/B14633832.png)





